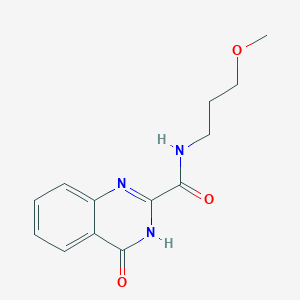
ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPP belongs to a class of compounds called piperidinecarboxylates, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been found to have anticancer properties, making it a promising candidate for cancer therapy.
作用機序
The exact mechanism of action of ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to have analgesic effects by modulating the activity of pain receptors in the brain. Additionally, this compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been found to be relatively safe in animal studies, its long-term effects on humans are not fully understood. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are a number of future directions for research on ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in humans.
合成法
The synthesis of ethyl 3-(3-methoxybenzyl)-1-(phenylsulfonyl)-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with ethyl 3-bromo-3-piperidinecarboxylate to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to yield the final product, this compound. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
ethyl 1-(benzenesulfonyl)-3-[(3-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5S/c1-3-28-21(24)22(16-18-9-7-10-19(15-18)27-2)13-8-14-23(17-22)29(25,26)20-11-5-4-6-12-20/h4-7,9-12,15H,3,8,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLHYLPOFGHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-(methoxymethyl)piperidine](/img/structure/B6073744.png)
![1-cyclohexyl-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6073745.png)

![4-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B6073767.png)
![2-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6073778.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B6073785.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(3,4-dimethylphenyl)hydrazinecarbothioamide]](/img/structure/B6073789.png)
![4-{4-[5-({[(2-chlorophenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6073797.png)
![7-(difluoromethyl)-N-(diphenylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073803.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(5-nitro-2-pyridinyl)-2-furamide](/img/structure/B6073811.png)
![bis[3-(diethylamino)propyl] 2,4-diphenyl-1,3-cyclobutanedicarboxylate bis(4-methylbenzenesulfonate)](/img/structure/B6073819.png)
![{3-benzyl-1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanol](/img/structure/B6073827.png)
![1-[1-(3,4-difluorobenzoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6073836.png)
